molecular formula C20H15NO3S B2868577 2-(1,3-Benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine CAS No. 325474-30-4

2-(1,3-Benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

Cat. No. B2868577
CAS RN: 325474-30-4
M. Wt: 349.4
InChI Key: NZWQVOFFEZGWCA-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine, also known as BDBMT, is a heterocyclic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

Furan appended benzothiazepine derivatives, such as the molecule , have been synthesized and evaluated for their biological properties. One study focused on synthesizing novel derivatives starting from 1-(furan-2-yl)ethanone, which were then tested as VRV-PL-8a and H+/K+ ATPase inhibitors. These compounds showed promise in treating inflammatory disorders while mitigating ulcer-inducing side effects common in other NSAIDs (Lokeshwari et al., 2017).

Synthesis Techniques

The synthesis of dihydrobenzothiazepines, including structures similar to the molecule , has been explored through various methods. One approach involved the reactions of thiophene- and N-benzylindole-containing gem-acetylnitroethenes, leading to the formation of 4-methyl-3-nitro-2,3-dihydro-1,5-benzothiazepines (Baichurin & Makarenko, 2021). Another method developed a practical synthesis of 2,3-dihydro-1,5-benzothiazepines through a domino process involving Michael addition and in situ cyclization, offering up to 98% yields under essentially neutral conditions (Albanese et al., 2017).

Anticonvulsant and Toxicity Screening

A study synthesized various 1,5-benzothiazepine derivatives and screened them for anticonvulsant activity, finding significant effects. The most potent compound demonstrated both anticonvulsant activity and a favorable safety profile, indicating potential for clinical application in treating seizures (Chaudhari et al., 2022).

Novel Synthesis Approaches

Several novel synthesis methods for 1,5-benzothiazepines have been developed. One study described an efficient synthesis incorporating the 1,3-benzodioxol nucleus (Chauhan et al., 2008). Another research presented a novel dilithiation approach to synthesize various benzothiazepines, highlighting innovative synthetic pathways (Katritzky et al., 2002).

Pharmacological and Synthetic Profile

Benzothiazepine derivatives, including the one , possess a range of biological activities, such as vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. A review of these compounds discussed their structure-activity relationship, indicating their significance in drug research (Dighe et al., 2015).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c1-2-6-19-14(4-1)21-15(16-5-3-9-22-16)11-20(25-19)13-7-8-17-18(10-13)24-12-23-17/h1-10,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWQVOFFEZGWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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